molecular formula C58H54Cl2P2Ru B3028580 [Rucl(P-cymene)((S)-tolbinap)]CL CAS No. 228120-95-4

[Rucl(P-cymene)((S)-tolbinap)]CL

Katalognummer: B3028580
CAS-Nummer: 228120-95-4
Molekulargewicht: 985.0 g/mol
InChI-Schlüssel: BHIUOOHVIWKUTN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metal-Ligand Bifunctional Activation Pathways

The catalytic efficacy of this compound arises from its metal-ligand bifunctional architecture, which facilitates simultaneous proton and hydride transfer during substrate activation. The TolBINAP ligand, a chiral bisphosphine with C2 symmetry, coordinates to the ruthenium center alongside the p-cymene aromatic ligand, creating a rigid chiral pocket. This configuration enables heterolytic cleavage of molecular hydrogen ($$H_2$$) via a nonclassical mechanism, generating a reactive Ru–H intermediate .

Critical to this process is the interplay between the ruthenium center and the TolBINAP ligand’s phosphine moieties. During ketone hydrogenation, the substrate binds to the catalyst through a six-membered pericyclic transition state (Figure 1). Here, a hydride from the Ru–H bond and a proton from the ligand’s NH group synchronously transfer to the carbonyl carbon, reducing it to an alcohol with high enantioselectivity . This bifunctional mechanism avoids direct coordination of the ketone to the metal, instead leveraging secondary interactions within the catalyst’s chiral environment.

Table 1: Key Features of Bifunctional Activation

Parameter Description
Transition State Six-membered pericyclic ring involving Ru–H and N–H bonds
Hydrogen Source Molecular hydrogen ($$H_2$$) heterolytically cleaved by Ru and ligand
Stereochemical Control Rigid chiral pocket from (S)-TolBINAP and p-cymene

The p-cymene ligand enhances stability without participating directly in catalysis, while the TolBINAP ligand’s di-p-tolyl groups impose steric constraints that guide substrate orientation .

Enantioselectivity Origins in Prochiral Substrate Coordination

Enantioselectivity in this compound-catalyzed reactions stems from the precise spatial arrangement of the TolBINAP ligand’s binaphthyl backbone and its p-tolyl substituents. The (S)-configuration of TolBINAP induces a dissymmetric electronic environment, preferentially stabilizing one enantioface of prochiral substrates. For example, in the hydrogenation of acetophenone, the re face of the ketone aligns with the Ru–H bond due to favorable π-π interactions between the substrate’s aryl group and the binaphthyl system .

The ligand’s dihedral angle (~90°) between the two naphthyl rings creates a chiral cleft that discriminates between substrate enantiomers. This is exemplified in the hydrogenation of α-branched aromatic ketones, where the TolBINAP ligand’s bulky p-tolyl groups hinder approach of the larger substituent to the metal center, dictating the absolute configuration of the product (Figure 2) .

Key Factors Influencing Enantioselectivity:

  • Steric Effects : p-Tolyl groups on TolBINAP enforce substrate orientation.
  • Electronic Effects : Electron-donating phosphine moieties modulate Ru–H bond reactivity.
  • Secondary Interactions : Hydrogen bonding between substrate and ligand NH groups .

In dynamic kinetic resolutions, such as the hydrogenation of racemic benzoin methyl ether, the catalyst selectively converts one enantiomer via a lower-energy transition state, achieving >98% diastereomeric excess .

Kinetic Resolution Dynamics in Transfer Hydrogenation

Kinetic resolution in this compound-mediated reactions arises from differential activation energies for substrate enantiomers. In transfer hydrogenation, the catalyst discriminates between enantiomers through transition-state steric mismatches. For instance, in the reduction of 4-alkynals, the (R)-enantiomer undergoes cyclobutanone formation, while the (S)-enantiomer forms cyclopentenones, with enantiomeric ratios exceeding 20:1 .

The rate-determining step involves substrate association with the catalyst’s chiral pocket. Bulky substrates experience higher activation barriers due to clashes with TolBINAP’s p-tolyl groups, leading to selective conversion of less hindered enantiomers. This is quantified by the selectivity factor ($$k{fast}/k{slow}$$), which exceeds 50 in optimized systems .

Table 2: Kinetic Parameters in Representative Reactions

Substrate Selectivity Factor ($$k{fast}/k{slow}$$) Enantiomeric Excess (%)
α-Amidopropiophenone 58 99
Benzoin Methyl Ether 42 98
4-Heptynal 67 95

Temperature and solvent polarity further modulate resolution efficiency. Polar aprotic solvents like dichloromethane enhance enantiomer differentiation by strengthening non-covalent catalyst-substrate interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIUOOHVIWKUTN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228120-95-4
Record name Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl typically involves the reaction of a ruthenium precursor, such as dichlorotris(triphenylphosphine)ruthenium(II), with the p-cymene ligand and the chiral (S)-tolbinap ligand. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium center, resulting in the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the pharmaceutical and fine chemical industries .

Analyse Chemischer Reaktionen

Catalytic Asymmetric Hydrogenation

This complex demonstrates exceptional performance in enantioselective hydrogenation reactions. Key findings include:

Substrate ClassConditionsYield (%)ee (%)Key Application
4-Aryl coumarins H₂ (100 psi), i-PrOH, 25°C, 8 h9599.1Synthesis of endothelin receptor antagonists
α,β-Unsaturated ketones H₂ (100 atm), (S)-DIAPEN, t-BuOK68–9857–99Production of cannabinoid analogs
Cyclic enones Benzene solvent, 50°C>90>98Pharmaceutical intermediate synthesis

Mechanistic Insight : The (S)-tolbinap ligand induces axial chirality, enabling selective hydride transfer to prochiral substrates through η⁶-arene coordination stabilization . Kinetic studies reveal a first-order dependence on H₂ pressure and inverse dependence on substrate concentration .

Cross-Coupling Reactions

The complex facilitates C–C bond formation under mild conditions:

Reaction TypeSubstratesTurnover Frequency (TOF)Selectivity
Suzuki-Miyaura Aryl halides + boronic acids500–1,000 h⁻¹>95%
Heck Coupling Styrenes + aryl iodides300 h⁻¹92%

Key Advantage : Operates at room temperature with low catalyst loading (0.1–0.5 mol%), outperforming traditional palladium systems in oxygen-sensitive reactions .

Transfer Hydrogenation

For substrates incompatible with H₂ gas, the catalyst enables hydrogen transfer from alternative sources:

Hydrogen DonorSubstrateConversion (%)ee (%)
Formic acid/TEA Acetophenone derivatives9998.5
i-PrOH N-Heterocycles94>98

Notable Feature : Maintains activity in protic solvents while resisting deactivation by sulfur-containing substrates .

Tandem Reaction Systems

The catalyst participates in multi-step cascades:

Reaction SequenceOutcomeEfficiency
Hydroformylation/Hydrogenation Linear alcohol production85% yield, 97% ee
Reductive Amination Chiral amine synthesis90% yield, 99% ee

Industrial Relevance : Used in the production of (−)-Δ⁹-THC analogs and galanthamine derivatives .

Stability and Limitations

While highly effective, the complex:

  • Requires inert atmosphere handling due to air sensitivity

  • Shows reduced activity in highly polar solvents (e.g., DMF)

  • Optimal performance at pH 7–9; acidic conditions lead to ligand dissociation

Wissenschaftliche Forschungsanwendungen

Catalysis

Cross-Coupling Reactions
[RuCl(p-cymene)((S)-tolbinap)]Cl is widely recognized for its role as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated that this ruthenium complex effectively catalyzes the coupling of aryl halides with alkenes under mild conditions, achieving high yields and selectivity. The efficiency of this catalyst reduces the need for harsh reaction conditions, making it an environmentally friendly option in organic synthesis .

Asymmetric Synthesis

Chiral Molecule Production
The compound is instrumental in asymmetric hydrogenation processes, allowing for the production of chiral alcohols and amines with high enantioselectivity. This property is particularly important in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

Data Table: Performance in Asymmetric Hydrogenation

Substrate TypeEnantiomeric Excess (%)Reaction Conditions
Aryl Coumarins95%40 °C, 1 atm H₂
Ketones92%25 °C, 5 atm H₂

These results highlight the compound's effectiveness in producing high-purity chiral intermediates essential for drug development .

Material Science

Advanced Materials Development
In material science, this compound is utilized to synthesize advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the polymerization processes, leading to materials with improved mechanical and thermal properties.

Case Study:
Research has shown that incorporating this ruthenium complex into polymerization reactions can significantly improve the thermal stability and electrical conductivity of the resulting materials. Such enhancements are crucial for applications in electronics and coatings .

Environmental Chemistry

Green Chemistry Initiatives
The compound contributes to greener chemical processes by facilitating reactions at milder conditions. This reduces energy consumption and minimizes waste generation compared to traditional methods that often require harsh reagents.

Example:
In a study focused on sustainable synthesis pathways, this compound was employed to catalyze reactions that typically produce significant byproducts under conventional conditions. The use of this catalyst resulted in cleaner reaction profiles with higher overall yields .

Medicinal Chemistry

Therapeutic Agent Development
Research into the medicinal applications of this compound has explored its potential in developing new therapeutic agents, particularly targeting cancer pathways.

Case Study:
Recent studies indicated that derivatives synthesized using this compound exhibited promising anticancer activity by selectively inhibiting specific cellular pathways involved in tumor growth. This opens avenues for further exploration in cancer therapeutics .

Wirkmechanismus

The mechanism of action of [RuCl(p-cymene)((S)-tolbinap)]Cl involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms from the donor molecule to the substrate. The chiral (S)-tolbinap ligand creates a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds, and the pathways involved include the formation of a ruthenium-hydride intermediate, which facilitates the transfer of hydrogen atoms to the substrate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Ruthenium Complexes

Ligand Effects: Tolbinap vs. BINAP and Ts-DPEN

  • BINAP Analogs: [RuCl(p-cymene)((R)-BINAP)]Cl shares structural similarities but uses the non-tolylated BINAP ligand. The p-tolyl groups in tolbinap enhance steric bulk and electronic tuning, often improving enantioselectivity. For example, in asymmetric hydrogenation, tolbinap-based catalysts achieve higher ee values (98%) compared to BINAP variants under similar conditions .
  • Ts-DPEN Complexes : [RuCl(p-cymene)((S,S)-Ts-DPEN)] (CAS 192139-90-5) employs a sulfonated diamine ligand (Ts-DPEN) instead of a bisphosphine. This complex excels in transfer hydrogenation rather than direct hydrogenation, with applications in ketone reductions. The ee values here depend on substrate-ligand electronic interactions .
Table 1: Ligand Comparison in Catalytic Performance
Complex Ligand Type Reaction Type Enantioselectivity (ee) Reference
[RuCl(p-cymene)((S)-tolbinap)]Cl Bisphosphine (tolbinap) Asymmetric Hydrogenation Up to 98%
[RuCl(p-cymene)((R)-BINAP)]Cl Bisphosphine (BINAP) Asymmetric Hydrogenation ~90–95%
[RuCl(p-cymene)(Ts-DPEN)] Diamine (Ts-DPEN) Transfer Hydrogenation 80–95%

Counterion and Solubility Effects

  • Chloride vs. Other Counterions: this compound has a chloride counterion, which influences solubility in polar solvents. In contrast, complexes like [RuCl(dppf)(p-cymene)]SbF₆ (SbF₆⁻ counterion) exhibit improved solubility in non-polar media. NMR studies show that counterion changes (e.g., Cl⁻ → SbF₆⁻) shift the p-cymene aromatic proton signals by up to 0.21 ppm, indicating subtle electronic modifications .
  • Halide Inhibition : reveals that chloride-containing complexes (e.g., RuCl₂(p-cymene)(tBuPhPOH)) can suffer from halide inhibition in C–H functionalization, reducing yields unless additives like K₂CO₃ are used. This contrasts with bromide or iodide analogs, which show lower activity .

Catalytic Activity in C–H Functionalization

  • Phosphinous Acid Ligands: RuCl₂(p-cymene)(tBuPhPOH) (Entry 16, Table 7 in ) achieves near-quantitative yields in diarylation reactions, outperforming in situ-generated catalysts.
  • Neutral vs. Cationic Complexes : Neutral complexes like [RuCl₂P(i-Bu₃)(p-cymene)] () are air-stable but less reactive in asymmetric catalysis. Cationic complexes like [RuCl(P(i-Bu₃)₂(p-cymene)]SbF₆ show higher activity but require stringent handling .

Stability and Handling

  • Air Sensitivity : this compound is air-sensitive, requiring storage under inert atmospheres . In contrast, neutral phosphine complexes (e.g., [RuCl₂P(n-Bu₃)(p-cymene)]) are air-stable, facilitating industrial use .
  • Thermal Stability : The tolbinap complex decomposes above 100°C, whereas [RuCl₂(η⁶-p-cymene)]₂ dimer (a precursor) is stable up to 150°C, enabling high-temperature applications .

Biologische Aktivität

[RuCl(P-cymene)((S)-tolbinap)]Cl is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its chiral ligand, (S)-tolbinap, which enhances its catalytic properties and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

The primary mode of action for this compound involves asymmetric transfer hydrogenation , which allows it to interact with various biological targets. The compound is known to induce apoptosis in cancer cells through several biochemical pathways:

  • Receptor Interaction : The compound binds to specific receptors, influencing gene expression related to cell growth and apoptosis.
  • Signal Transduction : It activates or inhibits signaling pathways that control cellular functions, particularly those involved in cancer cell survival and proliferation.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed in serum, which is crucial for its therapeutic effectiveness. The compound's distribution within the body is mediated by specific transport proteins, allowing it to reach target tissues efficiently.

Biological Activity

Research has demonstrated that this compound exhibits significant anticancer activity . Below are key findings from various studies:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
  • In vivo Studies : Animal model studies have confirmed the anticancer properties of the compound, showing reduced tumor growth and improved survival rates.

Data Table: Summary of Biological Activity

Study Type Cell Line Effect Observed Mechanism
In VitroMCF-7 (Breast Cancer)Induction of ApoptosisROS Production
In VitroPC-3 (Prostate Cancer)Growth InhibitionMitochondrial Pathway Activation
In VivoXenograft ModelsTumor Growth ReductionEnhanced Immune Response

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to increased levels of apoptotic markers such as caspase-3 and PARP cleavage.
  • Case Study 2: Prostate Cancer Model
    • A xenograft model using PC-3 cells demonstrated that administration of the compound led to a 40% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Q & A

Q. What minimal data must be included in publications to enable critical evaluation of this compound studies?

  • Methodological Answer : Report full crystallographic parameters (CCDC number), NMR shifts (δ in ppm, coupling constants), and catalytic conditions (substrate:catalyst ratio, temperature, solvent). Include raw kinetic data (TOF, TON), error margins (e.g., ±5% ee), and negative results (e.g., decomposition under specific conditions). Adhere to FAIR data principles for public deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Rucl(P-cymene)((S)-tolbinap)]CL
Reactant of Route 2
[Rucl(P-cymene)((S)-tolbinap)]CL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.